1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate is a compound of significant interest in the field of chemistry due to its unique structure and potential applications. This compound belongs to the class of tetrazoles, which are known for their diverse chemical properties and applications in various scientific domains.
Vorbereitungsmethoden
The synthesis of 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-amino-4,5-dimethyl-1H-tetrazole with nitric acid to form the nitrate salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety.
Analyse Chemischer Reaktionen
1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted tetrazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, especially for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including explosives and propellants due to its energetic properties.
Wirkmechanismus
The mechanism by which 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate can be compared with other tetrazole derivatives, such as:
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Known for its use in catalysis and material science.
2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone: Evaluated for antimicrobial potential.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a variety of specialized applications.
Eigenschaften
CAS-Nummer |
817177-72-3 |
---|---|
Molekularformel |
C3H10N6O3 |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
4,5-dimethyl-1,5-dihydrotetrazol-1-ium-1-amine;nitrate |
InChI |
InChI=1S/C3H9N5.NO3/c1-3-7(2)5-6-8(3)4;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |
InChI-Schlüssel |
UKYPISCGNUXJBU-UHFFFAOYSA-O |
Kanonische SMILES |
CC1[NH+](N=NN1C)N.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.